2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxy, dimethyl, and acetamide groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. The starting materials often include 5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl acetic acid and 2-(2-methoxyphenyl)ethylamine. The reaction proceeds through the formation of an amide bond under conditions that may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethyl groups on the chromen-2-one core can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes or receptors, modulating their activity. The methoxy and dimethyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and require further investigation .
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid: Similar structure but lacks the acetamide group.
3-{7-[(2,5-Dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate: Contains a similar chromen-2-one core with different substituents.
Coumethoxystrobin: A related compound with a chromen-2-one core used as a fungicide.
Uniqueness
The uniqueness of 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H25NO5 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C23H25NO5/c1-14-11-19(28-4)22-15(2)17(23(26)29-20(22)12-14)13-21(25)24-10-9-16-7-5-6-8-18(16)27-3/h5-8,11-12H,9-10,13H2,1-4H3,(H,24,25) |
InChI Key |
IBODJMXTGCWTSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC=CC=C3OC)C)C(=C1)OC |
Origin of Product |
United States |
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